molecular formula C7H14O2 B1280139 1,3-Dioxane, 2,5,5-trimethyl- CAS No. 766-33-6

1,3-Dioxane, 2,5,5-trimethyl-

Cat. No. B1280139
CAS RN: 766-33-6
M. Wt: 130.18 g/mol
InChI Key: WKHMCZHHXYIWCS-UHFFFAOYSA-N
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Description

The compound "1,3-Dioxane, 2,5,5-trimethyl-" is not directly discussed in the provided papers. However, the papers do provide insights into various derivatives and structurally related compounds of 1,3-dioxane. These compounds are often used in organic synthesis and can exhibit interesting chemical and physical properties. For instance, cryptands based on 1,3-dioxane units have been synthesized for structural investigations, and their role in preorganization for macrocyclization reactions has been highlighted . Additionally, the synthesis of polymers from 1,3-dioxane derivatives, such as 1,3-dioxane-2-thione, has been explored, indicating the potential for creating new polymeric materials .

Synthesis Analysis

The synthesis of 1,3-dioxane derivatives is a topic of interest in several studies. For example, 1,3-dioxane-2-thione was synthesized from 1,3-propanediol and thiophosgene, demonstrating the potential for creating new monomers for polymerization . Similarly, the synthesis of 1,6-diphenyl-1,3,5-hexatrienes using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a building block showcases the versatility of 1,3-dioxane derivatives in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of 1,3-dioxane derivatives has been extensively studied. X-ray diffraction, NMR, and MS techniques have been employed to investigate the structure of cryptands with 1,3-dioxane units . Additionally, the chair conformation of the 1,3-dioxane ring and the orientation of substituents have been analyzed in compounds such as 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane .

Chemical Reactions Analysis

The reactivity of 1,3-dioxane derivatives has been explored in various contexts. For instance, the S(N)2 reaction at a tertiary carbon center in 1,4,7-trimethyloxatriquinane, a related oxonium salt, has been reported, challenging conventional understanding of nucleophilic substitution reactions . The reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards different borane derivatives has also been studied, leading to the synthesis of novel boron-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxane derivatives are crucial for their application in various fields. The thermophysical properties of 1,2,3-Trimethoxypropane, a glycerol-derived solvent, have been characterized, although it is not a direct derivative of 1,3-dioxane . The conformational analysis of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane has provided insights into the stability and behavior of these compounds in different environments .

Scientific Research Applications

Stereostructure Analysis

  • Conformational Study : 1,3-Dioxane derivatives, including 2,5,5-trimethyl-1,3-dioxanes, have been analyzed for their stereostructure. Using techniques like PMR spectrometry and X-ray structure analysis, it has been shown that these compounds often exist in a nearly ideal chair conformation with specific substituent positions (Kosulina et al., 1998).

Chemical Synthesis and Reactions

  • β-Haloacetals and Ketals Synthesis : β-Haloacetals and ketals, including 2,5,5-trimethyl-1,3-dioxane, are synthesized for various chemical applications, demonstrating the compound's role in complex chemical processes (Stowell et al., 2003).
  • Polymerization : 1,3-Dioxane derivatives are used in polymerization processes to create materials like poly(trimethylene carbonate) with significant molecular weights, showcasing their utility in material science and engineering (Albertson & Sjöling, 1992).

Comparative Conformational Analysis

  • Conformational Flexibility : Studies have compared the conformational flexibility of 1,3-dioxane derivatives like 2,5,5-trimethyl-1,3-dioxane with their analogs. Such research helps in understanding the molecular behavior of these compounds (Bochkor & Kuznetsov, 2016).

Mass Spectrometry Studies

  • Fragmentation Patterns : 1,3-Dioxane derivatives have been studied using mass spectrometry to understand their fragmentation patterns and ion conformations, which is crucial in analytical chemistry (Albu, 2006).

Environmental Studies

  • Odor Analysis in Water : 1,3-Dioxane derivatives like 2,5,5-trimethyl-1,3-dioxane have been identified as contributors to odor issues in water supplies. Such studies are vital for environmental monitoring and public health (Quintana et al., 2016).

Safety And Hazards

“1,3-Dioxane, 2,5,5-trimethyl-” is highly flammable . It can form dangerous peroxides when exposed to air . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

2,5,5-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHMCZHHXYIWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC(CO1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227406
Record name 1,3-Dioxane, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxane, 2,5,5-trimethyl-

CAS RN

766-33-6
Record name 1,3-Dioxane, 2,5,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2,5,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ОБ Чалова, ЕС Курмаева, ТК Киладзе… - Журнал общей …, 1981 - elibrary.ru
Показана возможность отщепления алкильной группы от циклического кеталя 1, 3-диоксаниевым катионом: 2, 2, 5, 5-тетраметил-1, 3-диоксан, реагируя с тетрафторборатом 5…
Number of citations: 2 elibrary.ru

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